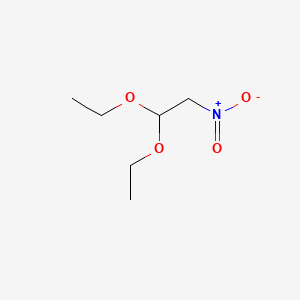

1,1-Diethoxy-2-nitroethane

Beschreibung

The exact mass of the compound 1,1-Diethoxy-2-nitroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Diethoxy-2-nitroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethoxy-2-nitroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethoxy-2-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYWSMNYPFOQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406738 | |

| Record name | 1,1-diethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34560-16-2 | |

| Record name | 1,1-diethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1-Diethoxy-2-nitroethane synthesis from triethyl orthoformate and nitromethane

An In-Depth Technical Guide to the Synthesis of 1,1-Diethoxy-2-nitroethane

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,1-diethoxy-2-nitroethane, a valuable bifunctional building block in organic synthesis. The synthesis is achieved through the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying reaction mechanism, provides a robust, step-by-step laboratory procedure derived from established methods, outlines critical safety protocols, and presents the necessary data for successful execution and product characterization.

Introduction and Significance

1,1-Diethoxy-2-nitroethane, also known as nitroacetaldehyde diethyl acetal, is a versatile synthetic intermediate.[1][2] Its structure incorporates a protected aldehyde (the diethyl acetal) and a nitro group, allowing for a wide range of selective chemical transformations. The nitro group can be reduced to an amine, converted into a carbonyl via the Nef reaction, or used as a carbon nucleophile in C-C bond-forming reactions like the Henry (nitroaldol) reaction.[2][3][4] The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This orthogonal reactivity makes it an important precursor for the synthesis of complex molecules, including amino sugars, β-amino alcohols, and other key pharmaceutical intermediates.[2]

This guide focuses on a reliable and scalable method for its preparation from inexpensive, commercially available starting materials: triethyl orthoformate and nitromethane.[2]

Reaction Mechanism and Rationale

The synthesis of 1,1-diethoxy-2-nitroethane from triethyl orthoformate and nitromethane is a condensation reaction that shares mechanistic features with the classic Henry (nitroaldol) reaction.[3][5] However, instead of a simple aldehyde or ketone, the electrophile is triethyl orthoformate.

The key steps are as follows:

-

Lewis Acid Activation: Anhydrous zinc chloride (ZnCl₂), a Lewis acid, is employed as a catalyst. It coordinates to one of the oxygen atoms of the triethyl orthoformate. This coordination polarizes the C-O bond, making the central carbon atom significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: Nitromethane, while not strongly acidic (pKa ≈ 17 in DMSO), possesses an α-carbon that can act as a nucleophile.[3] It attacks the activated orthoformate.

-

Ethanol Elimination: The reaction proceeds through the elimination of ethanol. The initial adduct formed after the nucleophilic attack is unstable and collapses, driving the reaction forward by releasing a molecule of ethanol. This process is repeated as the reaction is driven to completion by the continuous removal of the ethanol byproduct via distillation.

The use of a significant excess of nitromethane serves both as a reagent and as the reaction solvent, helping to ensure the reaction goes to completion.[2] The choice of anhydrous zinc chloride is critical; the presence of water would lead to the hydrolysis of the triethyl orthoformate and deactivate the catalyst.[6]

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[2]

Reagent and Equipment Data

| Parameter | Triethyl Orthoformate | Nitromethane | Anhydrous Zinc Chloride | 1,1-Diethoxy-2-nitroethane (Product) |

| CAS Number | 122-51-0 | 75-52-5 | 7646-85-7 | 34560-16-2 |

| Formula | C₇H₁₆O₃ | CH₃NO₂ | ZnCl₂ | C₆H₁₃NO₄ |

| MW ( g/mol ) | 148.20 | 61.04 | 136.30 | 163.17 |

| Amount Used | 89.3 g (0.602 mol) | 180 g (2.95 mol) | 5.00 g (0.037 mol) | N/A |

| Molar Ratio | 1.0 | 4.9 | 0.06 | N/A |

| Appearance | Colorless liquid | Colorless oily liquid | White crystalline solid | Colorless liquid |

| Boiling Point | 146 °C | 101 °C | 732 °C | ~58-60 °C @ 1 mmHg (~206 °C @ 760 mmHg)[2][7] |

| Density | 0.891 g/mL | 1.137 g/mL | 2.907 g/cm³ | 1.063 g/mL[7] |

Step-by-Step Synthesis Workflow

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for the synthesis of 1,1-diethoxy-2-nitroethane.

Procedure:

-

Apparatus Setup: Assemble a 500-mL round-bottomed flask equipped with a magnetic stir bar, a 20-cm Vigreux column, and a distillation head fitted with a thermometer and condenser. This setup allows for the reaction to proceed while simultaneously removing the ethanol byproduct.

-

Charging Reagents: To the flask, add 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.00 g (36.6 mmol) of anhydrous zinc chloride.[2]

-

Expert Insight: Ensure the zinc chloride is truly anhydrous. If its purity is questionable, it can be fused under vacuum or dried in an oven at >150°C prior to use.

-

-

Reaction Execution: Begin stirring the mixture and heat the flask in an oil bath to an internal temperature of 90°C.[2] The bath temperature should be maintained carefully, not exceeding 110°C, to prevent co-distillation of the nitromethane reactant.[2]

-

Byproduct Removal: Ethanol will begin to distill from the reaction mixture. Continue heating for approximately 16 hours (overnight), during which time about 30 mL of ethanol should be collected.[2] The continuous removal of ethanol is crucial as it drives the reaction equilibrium towards the product.

-

Workup - Cooling and Filtration: After the 16-hour period, remove the heat source and allow the brown reaction mixture to cool to room temperature. Filter the cooled suspension through a sintered glass funnel to remove the zinc chloride catalyst and any solid byproducts.[2]

-

Purification - Vacuum Distillation: Transfer the filtered brown liquid to a 100-mL round-bottomed flask and set up for fractional distillation under reduced pressure.

-

Product Characterization: The expected yield is approximately 39–41 g (40–42%).[2] The product should be a colorless liquid. Characterization can be confirmed using NMR spectroscopy.[1][8]

Safety and Handling

This synthesis involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.

-

General Precautions: All operations should be performed inside a certified chemical fume hood.[6][9] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.[9][10] An eyewash station and safety shower must be readily accessible.

-

Triethyl Orthoformate (CAS: 122-51-0):

-

Hazards: Flammable liquid and vapor (Flash Point: 30°C).[10] Causes serious eye irritation and may cause skin irritation.[10]

-

Handling: Keep away from heat, sparks, and open flames.[6][11] Ground and bond containers when transferring material to prevent static discharge.[10] Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[10]

-

-

Nitromethane (CAS: 75-52-5):

-

Hazards: Flammable liquid and vapor.[9][12] Harmful if swallowed or inhaled.[9] Can form explosive mixtures with air and may detonate if contaminated with bases, acids, or amines, or when subjected to heat and pressure.[13][14]

-

Handling: Use spark-proof tools and explosion-proof equipment.[12][13] Avoid mechanical shock and friction.[13] Store in a cool, dry, well-ventilated area, preferably in detached storage, away from incompatible substances and other flammables.[13]

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][13]

-

Spills: Absorb spills with a non-flammable inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[10][13] Do not use combustible or clay-based absorbents for nitromethane spills.[13]

-

Conclusion

The synthesis of 1,1-diethoxy-2-nitroethane via the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane is a practical and effective method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering strictly to the safety guidelines outlined in this document, researchers can reliably obtain the target compound in good yield. The versatility of the product makes this synthesis a cornerstone for various research and development applications in the pharmaceutical and chemical industries.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Penta Chemicals.

- Cole-Parmer.

- Ataman Kimya.

- Cole-Parmer.

- UCL Safety Services.

- KISHIDA CHEMICAL CO., LTD.

- Carl ROTH.

- CDH Fine Chemical.

- Loba Chemie.

- ChemicalBook. 1,1-Diethoxy-2-nitroethane synthesis.

- PubChem, National Center for Biotechnology Inform

-

René, L.; Royer, R. NITROACETALDEHYDE DIETHYL ACETAL . Organic Syntheses, Coll. Vol. 7, p.401 (1990); Vol. 62, p.175 (1984). [Link]

- Guidechem. 1,1-Diethoxy-2-nitroethane 34560-16-2 wiki.

- SpectraBase. 1,1-Diethoxy-2-nitro-ethane - Optional[13C NMR].

- ChemSynthesis. 1,1-diethoxy-2-nitroethane.

- Wikipedia. Henry reaction.

- Organic Chemistry Portal. Henry Reaction.

- ResearchGate. The Henry Reaction: Recent Examples.

Sources

- 1. 1,1-Diethoxy-2-nitroethane | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Henry Reaction [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Nitromethane | Safety Services - UCL – University College London [ucl.ac.uk]

Physical and chemical properties of 1,1-Diethoxy-2-nitroethane

An In-Depth Technical Guide to 1,1-Diethoxy-2-nitroethane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,1-Diethoxy-2-nitroethane (CAS No. 34560-16-2), a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a stable, masked equivalent of the otherwise unstable nitroacetaldehyde, offering a potent C2 building block for constructing complex molecular architectures. This document details its physicochemical properties, provides an established protocol for its synthesis, explores its characteristic reactivity—including nitroaldol additions, Michael reactions, and cycloadditions—and discusses its applications, particularly in the synthesis of valuable intermediates for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Synthetic Utility of a Masked Synthon

In the landscape of organic synthesis, the strategic use of "synthons"—idealized fragments of a target molecule—is paramount. However, many synthons are too unstable to be used directly as reagents. 1,1-Diethoxy-2-nitroethane emerges as a quintessential solution to this challenge, acting as a robust and manageable precursor to the nitroacetaldehyde anion. Aliphatic nitro compounds are highly versatile intermediates, capable of undergoing a variety of carbon-carbon bond-forming reactions.[1] The presence of the electron-withdrawing nitro group acidifies the adjacent α-protons, enabling deprotonation to form a nucleophilic nitronate anion. This nucleophile can then participate in cornerstone reactions like the Henry (nitroaldol) reaction and Michael additions.[1]

The primary challenge with nitroacetaldehyde itself is its inherent instability. 1,1-Diethoxy-2-nitroethane elegantly circumvents this by protecting the aldehyde functionality as a diethyl acetal. This acetal group is stable under the basic conditions typically required for nitronate anion formation, yet it can be readily hydrolyzed to reveal the aldehyde when needed. This dual functionality makes it an invaluable C2 building block for the synthesis of 1,2-amino alcohols, α-hydroxycarbonyl compounds, and complex heterocyclic systems.[1] Its application has been noted in the preparation of specialized molecules, including DNA methyltransferase inhibitors.[2][3]

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are critical for its safe and effective use in an experimental setting.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | 1,1-diethoxy-2-nitroethane[4] |

| Common Synonyms | Nitroacetaldehyde diethyl acetal[4] |

| CAS Number | 34560-16-2[4][5][6] |

| Molecular Formula | C₆H₁₃NO₄[4][5][6] |

| Molecular Weight | 163.17 g/mol [4][5] |

| InChIKey | MDYWSMNYPFOQOU-UHFFFAOYSA-N[4] |

| Canonical SMILES | CCOC(C[O-])OCC[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Boiling Point | 206 °C (at 760 mmHg); 58-60 °C (at 1 mmHg) | [1][6] |

| Density | 1.063 g/mL | [6] |

| Refractive Index | 1.425 | [5] |

| Polar Surface Area | 64.28 Ų | [5] |

| Vapor Pressure | 0.236 mmHg at 25°C |[5] |

Synthesis and Characterization

Recommended Synthetic Protocol

The most common and economically viable large-scale preparation of 1,1-Diethoxy-2-nitroethane involves the reaction of triethyl orthoformate with nitromethane, catalyzed by anhydrous zinc chloride.[1][5] This method, detailed in Organic Syntheses, provides a reliable pathway to the desired product.[1]

Caption: Synthesis of 1,1-Diethoxy-2-nitroethane.

Experimental Protocol: Synthesis of 1,1-Diethoxy-2-nitroethane [1]

-

Apparatus Setup: Equip a 500-mL round-bottomed flask with a magnetic stirrer, a 20-cm Vigreux column, a distillation head, and a thermometer.

-

Charging Reagents: Charge the flask with triethyl orthoformate (89.3 g, 602 mmol), nitromethane (180 g, 2.95 mol), and anhydrous zinc chloride (5.00 g, 36.6 mmol).

-

Reaction: Heat the solution in an oil bath to 90°C. The reaction is typically run overnight (approx. 16 hours). During this time, ethanol is formed as a byproduct and should be slowly distilled off.

-

Workup and Purification: After cooling the reaction mixture to room temperature, the crude brown liquid is transferred to a 100-mL round-bottomed flask for vacuum distillation.

-

Distillation:

-

First, remove the excess nitromethane at reduced pressure (bp ~30°C at 35 mmHg).

-

Next, collect the product fraction, which distills at 58–60°C at 1 mmHg .

-

-

Yield: This procedure typically affords 39–41 g of 1,1-Diethoxy-2-nitroethane as a colorless liquid, corresponding to a yield of 40–42%.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

Table 3: Spectroscopic Data for 1,1-Diethoxy-2-nitroethane [1]

| Spectroscopy | Key Features and Assignments |

|---|---|

| ¹H NMR (250 MHz, CDCl₃) | δ 5.09 (t, J=5.8 Hz, 1H, CH (OEt)₂)δ 4.44 (d, J=5.8 Hz, 2H, CH ₂NO₂)δ 3.67 & 3.56 (2q, J=7.1 Hz, 4H, OCH ₂CH₃)δ 1.15 (t, 6H, OCH₂CH ₃) |

| ¹³C NMR (63 MHz, CDCl₃) | δ 98.7 (d, C H(OEt)₂)δ 76.8 (t, C H₂NO₂)δ 63.3 (t, OC H₂CH₃)δ 15.0 (q, OCH₂C H₃) |

| IR (film, cm⁻¹) | 2970, 2920, 2880 (C-H stretching)1550 (asymmetric NO₂ stretching)1365 (symmetric NO₂ stretching)1120, 1060 (C-O stretching) |

Chemical Properties and Reactivity

The synthetic power of 1,1-Diethoxy-2-nitroethane lies in the cooperative reactivity of its two functional groups.

The Henry (Nitroaldol) Reaction

Under basic conditions, the α-proton is abstracted to form a nitronate anion. This nucleophile readily adds to aldehydes and ketones in a Henry reaction to form β-nitro alcohols. These products are highly valuable as they can be reduced to 1,2-amino alcohols or oxidized to α-hydroxy carbonyl compounds via the Nef reaction.[1]

Caption: Generalized workflow for the Henry Reaction.

1,3-Dipolar Cycloadditions

The nitroalkane functionality can be converted into a nitrile oxide in situ. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with alkenes or alkynes to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. This pathway is particularly useful for building complex heterocyclic scaffolds found in many biologically active molecules. For instance, it can be used to produce 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole.[5]

Other Transformations

-

Michael Additions: The nitronate anion can also act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Transacetalization: The diethyl acetal can be exchanged for other acetals (e.g., dimethyl, ethylene glycol) by treatment with the corresponding diol or alcohol under acidic conditions. This allows for fine-tuning of stability and deprotection conditions.[1]

Applications in Drug Discovery

The structural motifs accessible from 1,1-Diethoxy-2-nitroethane are prevalent in pharmaceuticals.

-

Synthesis of Amino Sugars: The Henry reaction provides a powerful method for chain extension of sugar aldehydes, with the nitro group serving as a masked amine. This has been applied to the synthesis of novel amino sugars, which are components of many antibiotics and other bioactive natural products.[1]

-

Access to Chiral Amines and Alcohols: Asymmetric versions of the Henry reaction allow for the stereocontrolled synthesis of chiral β-nitro alcohols, which are precursors to enantiomerically pure 1,2-amino alcohols—a critical pharmacophore in many drug classes.

-

Heterocyclic Synthesis: As mentioned, its use in 1,3-dipolar cycloadditions provides a direct route to isoxazolines and isoxazoles. These heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a wide range of therapeutic agents due to their favorable drug-like properties.

-

Preparation of Enzyme Inhibitors: The compound has been specifically identified as a precursor for preparing DNA methyltransferase (DNMT) inhibitors, which are an important class of epigenetic drugs being investigated for cancer therapy.[2][3]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

GHS Hazard Identification: [4][7]

-

Physical Hazards: Combustible liquid (H227).[4]

-

Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][7]

Caption: Safe handling workflow for 1,1-Diethoxy-2-nitroethane.

Recommended Practices: [8]

-

Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][8]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly sealed.[9]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid allowing the substance to enter drains.

Conclusion

1,1-Diethoxy-2-nitroethane is a powerful and versatile C2 building block whose value is derived from the clever masking of a reactive aldehyde functionality. Its ability to undergo a wide range of synthetically important transformations—most notably the Henry reaction and 1,3-dipolar cycloadditions—makes it an indispensable tool for the modern synthetic chemist. For professionals in drug discovery and development, it provides a reliable and efficient route to access valuable molecular scaffolds, including 1,2-amino alcohols and complex heterocycles, solidifying its role as a key reagent in the pursuit of novel therapeutics.

References

-

PubChem. "1,1-Diethoxy-2-nitroethane | C6H13NO4 | CID 4913029". [Link]

-

Organic Syntheses. "nitroacetaldehyde diethyl acetal". Org. Synth. 1993, 71, 191. [Link]

-

AHH Chemical Co., Ltd. "1,1-Diethoxy-2-nitroethane CAS 34560-16-2, High Purity Medicine Grade at Best Price". [Link]

-

SpectraBase. "1,1-Diethoxy-2-nitro-ethane - Optional[13C NMR] - Chemical Shifts". [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". J. Org. Chem. 2010, 75, 9, 3043–3047. [Link]

-

PubChem. "1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415". [Link]

-

Erowid. "Nitroethane Synthesis: A Compilation". [Link]

-

CDC. "NIOSH Pocket Guide to Chemical Hazards - Nitroethane". [Link]

-

EPFL. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". [Link]

-

National Institutes of Health (NIH). "Oxetanes in Drug Discovery Campaigns". [Link]

-

University of Ottawa NMR Facility Blog. "The Extremely Complicated 1H NMR Spectrum of Ethane". [Link]

-

LookChem. "Cas 31890-52-5,Ethane, 1-ethoxy-2-nitro". [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [amp.chemicalbook.com]

- 3. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [chemicalbook.com]

- 4. 1,1-Diethoxy-2-nitroethane | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Characterization of 1,1-Diethoxy-2-nitroethane

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxy-2-nitroethane (CAS No: 34560-16-2).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this bifunctional molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.

Introduction to 1,1-Diethoxy-2-nitroethane

1,1-Diethoxy-2-nitroethane is a valuable organic compound featuring two key functional groups: an acetal and a nitroalkane.[4] This unique combination makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for an aldehyde, stable under neutral or basic conditions but readily hydrolyzed in acidic environments.[5][6] The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functionalities, including amines and carbonyls, or used to activate adjacent protons for C-C bond formation.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of 1,1-diethoxy-2-nitroethane in any research or development setting. This guide provides the expected spectroscopic data and the rationale behind the spectral features.

Molecular Structure and Key Spectroscopic Correlations

The structure of 1,1-diethoxy-2-nitroethane dictates its spectroscopic signature. The key proton and carbon environments are labeled below for reference in the subsequent NMR discussions.

Caption: Molecular structure of 1,1-Diethoxy-2-nitroethane with key carbon environments highlighted.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,1-diethoxy-2-nitroethane, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1-diethoxy-2-nitroethane is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~4.8 - 5.0 | Triplet | ~5.5 | 1H | CH (acetal) |

| b | ~4.4 - 4.6 | Doublet | ~5.5 | 2H | CH₂ (nitro) |

| c | ~3.5 - 3.8 | Quartet | ~7.0 | 4H | OCH₂ |

| d | ~1.1 - 1.3 | Triplet | ~7.0 | 6H | CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Acetal Proton (CH, Signal a): The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, leading to a chemical shift in the range of 4.8-5.0 ppm. It appears as a triplet due to coupling with the two adjacent protons of the nitro-methylene group.

-

Nitro-adjacent Methylene Protons (CH₂, Signal b): The protons on the carbon adjacent to the nitro group are deshielded by the strong electron-withdrawing effect of the NO₂ group, typically appearing around 4.4-4.6 ppm.[2] This signal is a doublet due to coupling with the single acetal proton.

-

Ethoxy Methylene Protons (OCH₂, Signal c): The four protons of the two equivalent ethoxy methylene groups are deshielded by the adjacent oxygen atoms. They appear as a quartet due to coupling with the three protons of the methyl groups.[7]

-

Ethoxy Methyl Protons (CH₃, Signal d): The six protons of the two equivalent methyl groups are the most shielded protons in the molecule, appearing as a triplet due to coupling with the methylene protons.[7]

Caption: A generalized workflow for acquiring and processing NMR data.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of 1,1-diethoxy-2-nitroethane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1,1-diethoxy-2-nitroethane is expected to show four signals, corresponding to the four non-equivalent carbon atoms.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~100 - 105 | CH (acetal) |

| 2 | ~75 - 80 | CH₂ (nitro) |

| 3 | ~60 - 65 | OCH₂ |

| 4 | ~15 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Acetal Carbon (CH, Signal 1): The carbon of the acetal group is highly deshielded due to being bonded to two oxygen atoms and typically resonates in the 100-105 ppm region.[8]

-

Nitro-adjacent Carbon (CH₂, Signal 2): The carbon atom attached to the electron-withdrawing nitro group is also significantly deshielded, with an expected chemical shift in the range of 75-80 ppm.

-

Ethoxy Methylene Carbon (OCH₂, Signal 3): The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atoms, appearing around 60-65 ppm.[9]

-

Ethoxy Methyl Carbon (CH₃, Signal 4): The methyl carbons of the ethoxy groups are the most shielded carbons in the molecule, resonating at approximately 15 ppm.[9]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration or more scans may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1,1-diethoxy-2-nitroethane will be dominated by the characteristic absorptions of the nitro and acetal groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H (alkane) stretching |

| ~1550 | Strong | Asymmetric NO₂ stretching[1][2] |

| ~1370 | Strong | Symmetric NO₂ stretching[1][2] |

| ~1120, 1060 | Strong | C-O-C (acetal) stretching[10] |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

-

Nitro Group Stretches: The most diagnostic peaks in the spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.[1][2][3]

-

Acetal C-O-C Stretches: The C-O stretching vibrations of the acetal group typically give rise to strong and complex bands in the fingerprint region, around 1120 cm⁻¹ and 1060 cm⁻¹.[10]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat 1,1-diethoxy-2-nitroethane onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 163 (likely to be weak or absent due to the lability of the acetal)

-

Major Fragments:

-

m/z = 117 ([M - OCH₂CH₃]⁺) - Loss of an ethoxy radical is a common fragmentation pathway for acetals.[11]

-

m/z = 116 ([M - HNO₂]⁺) - Loss of nitrous acid is a characteristic fragmentation of nitroalkanes.[12]

-

m/z = 75 ([CH(OCH₂CH₃)₂]⁺) - The acetal fragment.

-

m/z = 47 ([CH₂CH₂O]⁺)

-

m/z = 29 ([CH₂CH₃]⁺)

-

Interpretation of the Mass Spectrum:

The molecular ion at m/z 163 is expected to be of low abundance due to the facile fragmentation of both the acetal and nitroalkane functionalities upon electron ionization.[11][13] The most prominent peaks are likely to arise from the cleavage of the C-O bonds of the acetal and the C-N bond of the nitro group. The loss of an ethoxy group (45 Da) to give a fragment at m/z 117 is a highly probable pathway, as is the loss of nitrous acid (47 Da) to yield a fragment at m/z 116.[11][12]

Caption: A simplified proposed fragmentation pathway for 1,1-diethoxy-2-nitroethane under EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of 1,1-diethoxy-2-nitroethane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

-

MS Data Acquisition:

-

Set the EI source energy to 70 eV.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 20-200).

-

-

Data Analysis: Identify the peak corresponding to 1,1-diethoxy-2-nitroethane in the chromatogram and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of 1,1-diethoxy-2-nitroethane is straightforward using a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of its structure and assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile synthetic building block.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups. Retrieved from [Link]

- Bonilla, M., et al. (2010). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 21(7), 1236-1248.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. 66(3), 681-685.

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

- Moore, R. N., et al. (1983). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons.

-

University of Colorado Boulder. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

-

Semantic Scholar. (2005). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Retrieved from [Link]

-

Royal Society of Chemistry. (1993). Mass Spectra of Some Acetals. Retrieved from [Link]

-

ResearchGate. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]

-

YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

-

Royal Society of Chemistry. (1966). The syntheses and infrared spectra of some acetals and ketals. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Electronic State Spectroscopy of Nitromethane and Nitroethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, nitro-. Retrieved from [Link]

-

AIP Publishing. (2011). Photoelectron imaging spectroscopy of nitroethane anions. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2023). Electronic State Spectroscopy of Nitromethane and Nitroethane. Retrieved from [Link]

-

ACS Publications. (1965). Proton Magnetic Resonance Study of Nitroalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Pearson+. (n.d.). The 1H NMR chemical shifts of nitromethane, dinitromethane, and t.... Retrieved from [Link]

-

ResearchGate. (1975). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

Royal Society of Chemistry. (1966). The syntheses and infrared spectra of some acetals and ketals. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of I3c NMR chemical shifts of the dialkylstannylene acetals.... Retrieved from [Link]

-

ACS Publications. (1968). Mass Spectra of Acetal-Type Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. askthenerd.com [askthenerd.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A-Z Guide to the Henry Reaction: Mechanism and Application of 1,1-Diethoxy-2-nitroethane

Abstract

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of valuable β-nitro alcohols.[1][2][3][4] This guide provides an in-depth analysis of the reaction's core mechanism, with a specific focus on the versatile substrate, 1,1-diethoxy-2-nitroethane. This substrate is unique in that it contains a protected aldehyde functional group in the form of a diethyl acetal, allowing for the synthesis of complex polyfunctional molecules. We will explore the mechanistic intricacies, the role of catalysis in controlling stereoselectivity, field-tested experimental protocols, and the synthetic utility of the resulting products. This document is intended for researchers and professionals in drug development and chemical synthesis who seek a comprehensive understanding of this powerful reaction.

Introduction: The Strategic Value of the Henry Reaction

Discovered in 1895 by Louis Henry, the base-catalyzed reaction between a nitroalkane and a carbonyl compound remains a highly relevant and powerful tool for constructing complex molecular architectures.[1][5] Analogous to the aldol reaction, the Henry reaction forms a new carbon-carbon bond and introduces two versatile functional groups—a hydroxyl and a nitro group—into the product.[1][2] These groups serve as synthetic handles for a wide array of subsequent transformations, including conversion to β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][4]

The substrate at the core of this guide, 1,1-diethoxy-2-nitroethane, offers an additional layer of synthetic potential. The 1,1-diethoxy moiety is a diethyl acetal, a robust protecting group for an aldehyde that is stable under the basic conditions of the Henry reaction. This allows the nitroethane component to react selectively at its α-carbon, preserving the latent aldehyde for future deprotection and elaboration. This strategy is invaluable for the synthesis of multifunctional compounds, such as DNA methyltransferase inhibitors.[6][7]

The Core Mechanism: A Step-by-Step Analysis

The Henry reaction proceeds via a reversible, base-catalyzed pathway. Understanding each step is critical for controlling the reaction's outcome, optimizing yield, and managing stereoselectivity. All steps in the process are reversible, a key factor that influences the final product distribution.[1]

Step 1: Deprotonation and Nitronate Formation The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane.[8] Nitroalkanes have pKa values of approximately 17 in DMSO, making this deprotonation feasible with a range of bases, from common amines to stronger alkoxides.[1][2] This step generates a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction, with negative charge density on both the α-carbon and the oxygen atoms of the nitro group.[2]

Step 2: Nucleophilic Attack The nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8] While both the carbon and oxygen atoms of the nitronate are nucleophilic, the observed and synthetically useful outcome is C-C bond formation.[1] This addition step creates a new stereocenter and forms a β-nitro alkoxide intermediate.[2]

Step 3: Protonation The final step is the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the first step, or another proton source in the medium.[1][2] This yields the final β-nitro alcohol product.[4]

The reversibility of the reaction, coupled with the potential for epimerization at the nitro-substituted carbon, often leads to a mixture of diastereomers if new stereocenters are formed.[1][9] Controlling this aspect is a central challenge and a major focus of modern research in the field.

Catalysis and Stereocontrol: The Quest for Selectivity

Uncatalyzed Henry reactions typically yield mixtures of stereoisomers.[1] Consequently, significant research has been dedicated to developing catalytic systems that can control the diastereoselectivity and enantioselectivity of the reaction.

Common Catalytic Systems:

-

Base Catalysts: Simple bases like triethylamine (Et3N), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are often used for basic applications.[8] Stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and proazaphosphatrane bases can also be highly effective.[8][10]

-

Metal-Based Lewis Acid Catalysts: Chiral metal complexes are frequently employed to achieve high levels of stereocontrol.[1] Metals such as copper, zinc, cobalt, and magnesium can coordinate to both the nitronate and the carbonyl compound, organizing the transition state to favor the formation of a specific stereoisomer.[1][11] Catalyst systems combining a Lewis acid like zinc triflate with a chiral ligand such as N-methylephedrine have proven successful in asymmetric synthesis.[1]

-

Organocatalysts: Chiral organic molecules, including thioureas, cinchona alkaloids, and prolinol derivatives, can act as bifunctional catalysts.[12] They activate the reactants through hydrogen bonding and direct the nucleophilic attack to achieve high enantioselectivity.[1][12]

The choice of catalyst is paramount and depends on the specific substrates and the desired stereochemical outcome.

Experimental Protocol: A Field-Tested Methodology

This section provides a representative protocol for the Henry reaction between 1,1-diethoxy-2-nitroethane and an aromatic aldehyde, using a common chiral copper catalyst system.

Objective: To synthesize a chiral β-nitro alcohol with high diastereoselectivity and enantioselectivity.

Materials:

-

Chiral bis(β-amino alcohol) ligand (e.g., (1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine)

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

-

1,1-Diethoxy-2-nitroethane

-

Substituted aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)

-

Anhydrous ethanol (EtOH)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Catalyst Preparation (In Situ):

-

In an oven-dried flask under an inert nitrogen atmosphere, combine the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)2·H2O (0.04 mmol, 20 mol%) in anhydrous ethanol (2 mL).[13]

-

Stir the resulting mixture at room temperature for 2 hours. The formation of a colored solution (typically blue or green) indicates the formation of the catalyst complex.[13]

-

-

Reaction Initiation:

-

Reaction Monitoring:

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired β-nitro alcohol.

-

-

Characterization:

-

Confirm the structure of the product using NMR (¹H, ¹³C) and Mass Spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[13]

-

Data Presentation: Typical Reaction Parameters

The efficiency and selectivity of the Henry reaction are highly dependent on the chosen conditions. The table below summarizes typical parameters for the reaction of various aldehydes with nitroethane, illustrating the impact of different catalysts and conditions.

| Entry | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TBAF | THF | RT | 12 | 85 | 1:1.5 |

| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂ + Chiral Ligand | EtOH | 25 | 24 | 92 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | 0 | 8 | 78 | 1:2 |

| 4 | 2-Naphthaldehyde | Zn(OTf)₂ + N-Methylephedrine | Toluene | -20 | 48 | 88 (92% ee) | >99:1 |

Data compiled from representative literature procedures. TBAF: Tetrabutylammonium fluoride; DBU: 1,8-Diazabicycloundec-7-ene; ee: enantiomeric excess.

Synthetic Utility of Products

The β-nitro alcohol products derived from the Henry reaction are exceptionally versatile synthetic intermediates. The product from the reaction of 1,1-diethoxy-2-nitroethane, a 3,3-diethoxy-2-nitropropan-1-ol derivative, holds significant potential:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a β-amino alcohol. These are crucial building blocks for pharmaceuticals and chiral ligands.

-

Dehydration: Elimination of water from the β-nitro alcohol leads to the formation of a nitroalkene, a potent Michael acceptor for further C-C bond formation.[10]

-

Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, providing access to α-hydroxy ketones.

-

Acetal Deprotection: Critically, the diethyl acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up a vast number of subsequent chemical transformations.

Conclusion

The Henry reaction remains an indispensable method for carbon-carbon bond formation, providing access to highly functionalized molecules. The use of 1,1-diethoxy-2-nitroethane as a substrate significantly broadens the reaction's scope, allowing for the strategic introduction of a protected aldehyde that can be unmasked later in a synthetic sequence. By carefully selecting the catalyst and reaction conditions, chemists can exert remarkable control over the stereochemical outcome, enabling the efficient and elegant synthesis of complex chiral molecules for research, drug development, and materials science.

References

-

Henry reaction - Wikipedia. Wikipedia. [Link]

-

Barreiro, G., et al. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of Organic Chemistry. [Link]

-

Barreiro, G., et al. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health. [Link]

-

Nitroaldol reaction - Sciencemadness Wiki. Sciencemadness. [Link]

-

Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. National Institutes of Health. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

-

Marques, M. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry. [Link]

-

Wisniak, J. (2014). Louis Henry: The Henry reaction and other organic syntheses. Educación Química. [Link]

-

Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. [Link]

-

Henry Reaction. SynArchive. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI. [Link]

-

The Henry Reaction. Organic Chemistry Reaction. [Link]

-

Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Complexes. ACS Publications. [Link]

-

The mechanism of C1 catalyzed asymmetric Henry reaction. ResearchGate. [Link]

-

Nitroaldol reaction over solid base catalysts. ResearchGate. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Henry reaction of various aldehydes and nitroethane catalyzed by 1a. ResearchGate. [Link]

-

Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. ACS Publications. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

-

1,1-Diethoxy-2-nitroethane. PubChem. [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 3. synarchive.com [synarchive.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. redalyc.org [redalyc.org]

- 6. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [amp.chemicalbook.com]

- 7. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Henry Reaction [organic-chemistry.org]

- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 12. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 1,1-Diethoxy-2-nitroethane in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,1-diethoxy-2-nitroethane, a key consideration for its application in research and drug development. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and present a detailed protocol for empirical determination.

Introduction to 1,1-Diethoxy-2-nitroethane

1,1-Diethoxy-2-nitroethane (CAS No. 34560-16-2) is an organic compound with the chemical formula C6H13NO4[1][2][3]. Its structure features a nitro group (-NO2) and a diethyl acetal functional group. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation, as it dictates the choice of reaction media, extraction solvents, and potential delivery vehicles.[4][5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | [2][3] |

| Boiling Point | 206 °C | [1] |

| Density | 1.063 g/mL | [1] |

Predicted Solubility Profile based on Molecular Structure

The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] The molecular structure of 1,1-diethoxy-2-nitroethane contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics: The presence of the nitro group (-NO2) and the oxygen atoms in the ethoxy groups (-OCH2CH3) introduces polarity to the molecule through dipole-dipole interactions.

-

Non-polar Characteristics: The ethyl groups (-CH2CH3) contribute to the non-polar character of the molecule.

Based on this structure, we can predict its solubility in a range of common organic solvents:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The significant polarity from the nitro and ethoxy groups will likely hinder dissolution in a purely non-polar solvent. |

| Toluene | Non-polar (aromatic) | Moderate | The aromatic ring of toluene can induce some dipole interactions, potentially leading to better solubility than in aliphatic hydrocarbons. |

| Diethyl Ether | Weakly polar | High | The ether functional group in the solvent can hydrogen bond with the nitro group's oxygen atoms and interact favorably with the ethoxy groups of the solute. |

| Ethyl Acetate | Moderately polar | High | The ester functional group offers a good balance of polar and non-polar characteristics, making it a versatile solvent for compounds with mixed polarity. |

| Acetone | Polar aprotic | High | The strong dipole of the ketone group in acetone is expected to effectively solvate the polar regions of 1,1-diethoxy-2-nitroethane. |

| Ethanol | Polar protic | High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, leading to strong interactions with the solute. |

| Methanol | Polar protic | High | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities should promote high solubility. |

| Water | Very polar | Low to Moderate | While the polar groups can interact with water, the non-polar ethyl groups may limit its overall aqueous solubility. |

Experimental Determination of Solubility

While predictions provide a useful starting point, empirical determination is essential for accurate solubility data. The following protocol outlines a robust method for quantifying the solubility of 1,1-diethoxy-2-nitroethane.

Materials and Equipment

-

1,1-Diethoxy-2-nitroethane

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected solvent.

-

Add an excess amount of 1,1-diethoxy-2-nitroethane to each vial to ensure a saturated solution with undissolved solid remaining.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

If necessary, dilute the filtered supernatant with the corresponding pure solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the samples by a validated HPLC or GC method to determine the concentration of 1,1-diethoxy-2-nitroethane.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,1-diethoxy-2-nitroethane of known concentrations in each solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Use the calibration curve to determine the concentration of 1,1-diethoxy-2-nitroethane in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

1,1-Diethoxy-2-nitroethane is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[8][10]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 1,1-diethoxy-2-nitroethane is a critical parameter for its successful application in various scientific endeavors. While theoretical predictions based on its molecular structure suggest high solubility in polar aprotic and protic organic solvents and moderate solubility in less polar solvents, empirical determination is necessary for precise quantification. The detailed protocol provided in this guide offers a robust framework for obtaining reliable solubility data, enabling researchers to optimize their experimental conditions and formulations.

References

-

1,1-Diethoxy-2-nitroethane | C6H13NO4 | CID 4913029 - PubChem. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Solubility of organic compounds (video) - Khan Academy. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Acetal | Solubility of Things. Available from: [Link]

-

1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415 - PubChem. Available from: [Link]

-

chemical label 1,1-diethoxy-2-nitroethane. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [guidechem.com]

- 3. 1,1-Diethoxy-2-nitroethane | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [chemicalbook.com]

- 5. 1,1-Diethoxy-2-nitroethane | 34560-16-2 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. merckmillipore.com [merckmillipore.com]

The Synthetic Cornerstone: A Technical Guide to 1,1-Diethoxy-2-nitroethane as a Nitroacetaldehyde Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic introduction of functionalized two-carbon units is a frequent and critical challenge. Nitroacetaldehyde, a seemingly ideal C2 building block, is notoriously unstable and prone to polymerization, rendering its direct use impractical. This guide delves into the chemistry and application of its most effective surrogate: 1,1-diethoxy-2-nitroethane. We will explore the rationale behind its use, its synthesis, and its versatile applications in constructing complex molecular architectures, from essential pharmaceuticals to intricate natural products. This document serves as a comprehensive resource, providing both theoretical understanding and practical, field-proven protocols for the effective utilization of this invaluable synthetic tool.

The Challenge of a C2 Nitro-Aldehyde Synthon and the Acetal Solution

The CH₂(NO₂)CHO moiety is a powerful synthetic intermediate. The nitro group is a versatile functional handle, capable of being transformed into amines, ketones, or participating in a variety of carbon-carbon bond-forming reactions. The aldehyde provides a reactive site for nucleophilic attack and further elaboration. However, nitroacetaldehyde in its free form is highly unstable due to the strong electron-withdrawing nature of the nitro group, which activates the aldehyde for rapid polymerization and decomposition.

To circumvent this inherent instability, chemists have turned to protected forms, with acetals being the most successful. 1,1-Diethoxy-2-nitroethane masks the reactive aldehyde functionality as a stable diethyl acetal, which is robust enough to withstand a variety of reaction conditions. This protection strategy allows for the controlled generation and reaction of the nitro-ethyl synthon, with the aldehyde being readily unmasked in a subsequent step.

Synthesis and Physicochemical Properties

1,1-Diethoxy-2-nitroethane is a colorless liquid that is accessible through a straightforward and scalable synthesis. The most common and reliable preparation involves the reaction of triethyl orthoformate with nitromethane in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1]

Table 1: Physicochemical Properties of 1,1-Diethoxy-2-nitroethane

| Property | Value | Reference |

| CAS Number | 34560-16-2 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₃NO₄ | [2][3][4][5] |

| Molecular Weight | 163.17 g/mol | [2][3][4][5] |

| Boiling Point | 206 °C (at 760 mmHg) | [4] |

| Density | 1.063 g/mL | [4] |

| Refractive Index | 1.425 | [4] |

Detailed Synthesis Protocol

The following protocol is adapted from Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.[1]

Reaction: (C₂H₅O)₃CH + CH₃NO₂ --(ZnCl₂)--> (C₂H₅O)₂CHCH₂NO₂ + C₂H₅OH

Materials:

-

Triethyl orthoformate (89.3 g, 0.602 mol)

-

Nitromethane (180 g, 2.95 mol)

-

Anhydrous zinc chloride (5.00 g, 36.6 mmol)

Procedure:

-

To a 500-mL round-bottomed flask equipped with a magnetic stirrer, a 20-cm Vigreux column, and a distillation head, add triethyl orthoformate, nitromethane, and anhydrous zinc chloride.

-

Heat the solution to 90°C using an oil bath. Over a period of 16 hours (overnight), ethanol will distill from the reaction mixture.

-

After cooling the reaction mixture to room temperature, distill the excess nitromethane under reduced pressure (approximately 30°C at 35 mmHg).

-

Continue the distillation, collecting the fraction boiling at 58–60°C at 1 mmHg. This will afford 1,1-diethoxy-2-nitroethane as a colorless liquid.

-

Yield: 39–41 g (40–42%)

-

Spectroscopic Verification: While a graphical spectrum is ideal, the following 13C NMR data from a reliable database can be used for verification.[2]

-

13C NMR (CDCl₃): δ 15.0 (CH₃), 63.3 (OCH₂CH₃), 76.8 (CH₂NO₂), 98.7 (CH(OEt)₂)

Core Applications in Carbon-Carbon Bond Formation

The primary utility of 1,1-diethoxy-2-nitroethane lies in its ability to act as a nucleophile in carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.

The Henry Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7] When 1,1-diethoxy-2-nitroethane is used, the reaction provides a straightforward route to β-nitro acetals, which are versatile intermediates.

Caption: General workflow of the Henry reaction with 1,1-diethoxy-2-nitroethane.

This protocol provides a practical example of a Henry reaction using 1,1-diethoxy-2-nitroethane and benzaldehyde.

Materials:

-

1,1-Diethoxy-2-nitroethane (1.63 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Tetramethylguanidine (TMG) (0.115 g, 1 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-diethoxy-2-nitroethane and benzaldehyde in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add the tetramethylguanidine catalyst dropwise with stirring.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the β-nitro acetal.

The Nef Reaction: Unmasking the Carbonyl

The nitro group in the product of the Henry reaction can be converted to a carbonyl group via the Nef reaction. This transformation is typically carried out under acidic conditions and is a cornerstone for converting nitroalkanes into aldehydes or ketones.[8][9][10] The combination of a Henry reaction followed by a Nef reaction on the product from 1,1-diethoxy-2-nitroethane ultimately allows for the synthesis of α-hydroxy aldehydes.

Caption: Two-step sequence for the Nef reaction to reveal the aldehyde.

This protocol describes the conversion of the β-nitro acetal product from the previous Henry reaction into the corresponding α-hydroxy aldehyde.

Materials:

-

β-Nitro acetal (from the previous step, ~10 mmol)

-

Methanol (50 mL)

-

Sodium methoxide (25% in methanol, ~11 mmol)

-

Sulfuric acid (3M aqueous solution)

Procedure:

-

Dissolve the β-nitro acetal in methanol and cool the solution to -10°C.

-

Slowly add the sodium methoxide solution to form the nitronate salt.

-

In a separate flask, cool the 3M sulfuric acid solution to 0°C.

-

Slowly add the cold nitronate solution to the vigorously stirred cold acid. A blue color may be observed, which is characteristic of the Nef reaction intermediate.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Extract the reaction mixture with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-hydroxy aldehyde.

-

Purify the product by flash column chromatography.

Advanced Applications in Heterocyclic and Carbohydrate Chemistry

The synthetic utility of 1,1-diethoxy-2-nitroethane extends beyond simple acyclic systems into the realm of complex molecule synthesis.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds.[11][12][13][14][15] The products derived from the Henry reaction of 1,1-diethoxy-2-nitroethane can serve as precursors to the requisite 1,4-dicarbonyl compounds. A Michael addition of a nitronate to an α,β-unsaturated carbonyl compound, followed by a Nef reaction, can generate the 1,4-dicarbonyl skeleton, which can then be cyclized with an amine to form a substituted pyrrole.

Caption: Synthetic pathway to pyrroles utilizing 1,1-diethoxy-2-nitroethane.

Building Blocks for Amino Sugars

Amino sugars are critical components of numerous biologically active molecules, including antibiotics and cell-surface carbohydrates. The carbon framework of amino sugars can be efficiently constructed using nitroalkanes. 1,1-Diethoxy-2-nitroethane, through a Henry reaction with a suitable chiral aldehyde derived from a sugar, can be used to extend the carbon chain. Subsequent reduction of the nitro group to an amine provides a direct route to novel amino sugars.[16] This strategy is particularly valuable for the synthesis of 2-amino-2-deoxy glycosides.[16][17][18]

Safety and Handling

1,1-Diethoxy-2-nitroethane is a combustible liquid and is harmful if swallowed.[2] It can cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

1,1-Diethoxy-2-nitroethane has established itself as an indispensable tool in organic synthesis, providing a stable and versatile equivalent for the otherwise intractable nitroacetaldehyde. Its ability to participate in reliable C-C bond-forming reactions like the Henry reaction, coupled with the facile conversion of the nitro group and deprotection of the acetal, opens up a vast array of synthetic possibilities. For researchers in drug development and natural product synthesis, a thorough understanding of the reactivity and handling of this reagent is key to unlocking novel and efficient synthetic routes to complex and valuable molecules.

References

Click to expand

-

UCL Discovery. (n.d.). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1,1-Diethoxy-2-nitroethane. Retrieved January 4, 2026, from [Link]

-

Grokipedia. (n.d.). Nef reaction. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, December 28). Paal–Knorr synthesis. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, October 29). Nef reaction. Retrieved January 4, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

PubMed. (1973, May). Synthesis of 2-amino-2-deoxy-D-glucose-15N and of 2-amino-2-deoxy-L-glucose-2-14C. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved January 4, 2026, from [Link]

-

RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 1,1-Diethoxy-2-nitro-ethane - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved January 4, 2026, from [Link]

-

Buchler GmbH. (n.d.). Henry reaction with benzaldehyde & nitromethane. Retrieved January 4, 2026, from [Link]

-

Scirp.org. (2018, April 30). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2008, October). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f.... Retrieved January 4, 2026, from [Link]

-

YouTube. (2023, June 25). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Henry reaction of benzaldehyde under various solvent reaction conditions. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of New 2-(Substituted Benzylidene) Amino-2 Deoxy D-Glucose (Research Note). Retrieved January 4, 2026, from [Link]

-

arkat usa. (n.d.). A review on synthetic methods for 2-Deoxy-D-glucose. Retrieved January 4, 2026, from [Link]

-

PubMed. (2005, August 15). N-Alkyl derivatives of 2-amino-2-deoxy-D-glucose. Retrieved January 4, 2026, from [Link]

-